molecular formula C21H32N2O2 B10886141 Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10886141
M. Wt: 344.5 g/mol
InChI Key: UKVLMUAKVYCBPY-UHFFFAOYSA-N
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Description

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound with a molecular formula of C21H32N2O2 This compound is characterized by the presence of an azepane ring, a piperidine ring, and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the piperidine derivative.

    Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving the piperidine derivative and an appropriate azepane precursor.

    Final Coupling: The final step involves coupling the azepane and piperidine derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-piperidin-4-yl-methanone: Similar structure but lacks the ethoxybenzyl group.

    Azepan-1-yl(4-tert-butylphenyl)methanone: Contains a tert-butylphenyl group instead of the ethoxybenzyl group.

    Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone: Similar structure with a methoxybenzyl group instead of the ethoxybenzyl group.

Uniqueness

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the ethoxybenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O2/c1-2-25-20-11-9-18(10-12-20)16-22-13-7-8-19(17-22)21(24)23-14-5-3-4-6-15-23/h9-12,19H,2-8,13-17H2,1H3

InChI Key

UKVLMUAKVYCBPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

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